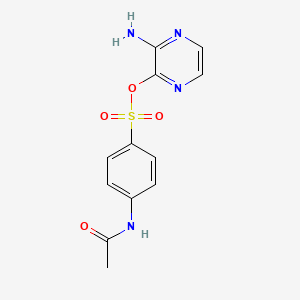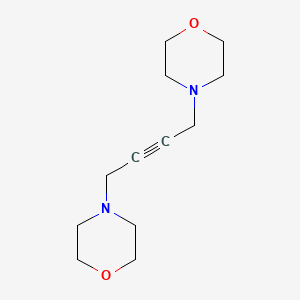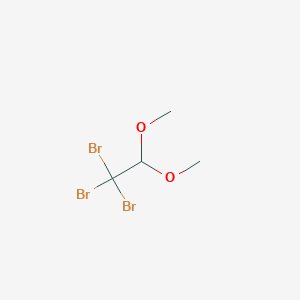
1,1,1-Tribromo-2,2-dimethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Tribromo-2,2-dimethoxyethane is an organic compound with the molecular formula C4H7Br3O2 It is a derivative of ethane where three hydrogen atoms are replaced by bromine atoms and two hydrogen atoms are replaced by methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Tribromo-2,2-dimethoxyethane can be synthesized through the bromination of 2,2-dimethoxyethane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Tribromo-2,2-dimethoxyethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form 1,1,1-tribromoethane by removing the methoxy groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used.
Major Products Formed:
Substitution Reactions: Products include 1,1,1-trihydroxy-2,2-dimethoxyethane, 1,1,1-trialkoxy-2,2-dimethoxyethane, or 1,1,1-triamino-2,2-dimethoxyethane.
Reduction Reactions: The major product is 1,1,1-tribromoethane.
Elimination Reactions: The major products are alkenes such as 1,1-dibromo-2-methoxyethene.
Applications De Recherche Scientifique
1,1,1-Tribromo-2,2-dimethoxyethane has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds.
Mécanisme D'action
The mechanism of action of 1,1,1-tribromo-2,2-dimethoxyethane involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The methoxy groups can stabilize intermediates during reactions, facilitating the formation of desired products. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atoms and the electron-donating effect of the methoxy groups.
Comparaison Avec Des Composés Similaires
1,1,2-Tribromoethane: Similar in structure but with different bromination pattern.
1,2-Dimethoxyethane: Lacks the bromine atoms, making it less reactive in certain reactions.
1,1,1-Tribromo-2,2,2-trichloroethane: Contains both bromine and chlorine atoms, leading to different reactivity and applications.
Uniqueness: 1,1,1-Tribromo-2,2-dimethoxyethane is unique due to its combination of bromine and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic applications and research studies.
Propriétés
Numéro CAS |
89089-34-9 |
|---|---|
Formule moléculaire |
C4H7Br3O2 |
Poids moléculaire |
326.81 g/mol |
Nom IUPAC |
1,1,1-tribromo-2,2-dimethoxyethane |
InChI |
InChI=1S/C4H7Br3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 |
Clé InChI |
BDGVSDWVIJEDLO-UHFFFAOYSA-N |
SMILES canonique |
COC(C(Br)(Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
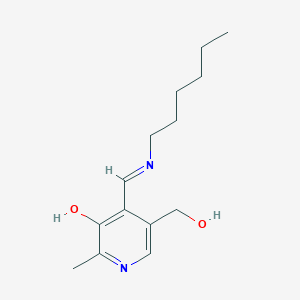
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
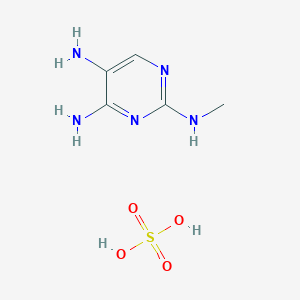
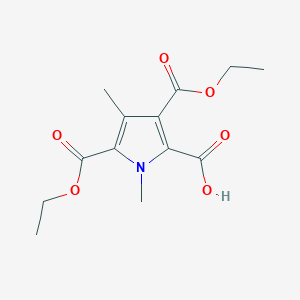
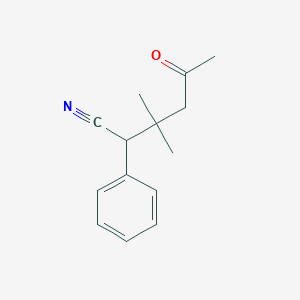

![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)

![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
